![molecular formula C10H14N2O3 B2691618 N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide CAS No. 2411242-96-9](/img/structure/B2691618.png)

N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide , also known as rivaroxaban , is a synthetic compound with the chemical formula C₁₉H₁₈ClN₃O₅S . It falls under the class of direct factor Xa inhibitors and is used as an anticoagulant . Rivaroxaban is marketed under the trade name Xarelto and is primarily employed for the prevention and treatment of various thromboembolic diseases, including pulmonary embolism, deep venous thrombosis, myocardial infarction, and peripheral arterial occlusive diseases .

Synthesis Analysis

The synthesis of rivaroxaban involves several steps. Notably, one approach includes the condensation of 4-(4-aminophenyl)-3-morpholinone with an alternate synthon, 4-nitrophenyl 5-chlorothiophene-2-carboxylate , in dimethylsulfoxide (DMSO) using triethylamine as a base. This process yields impurity-free rivaroxaban with a desirable polymorphic form and an overall yield of approximately 22% .

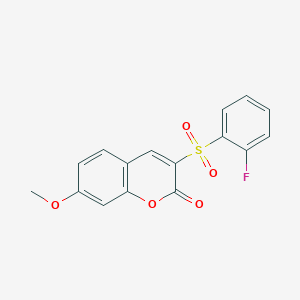

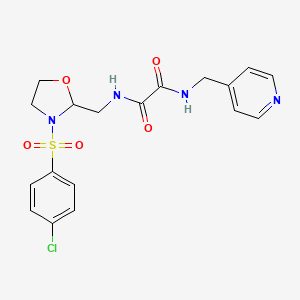

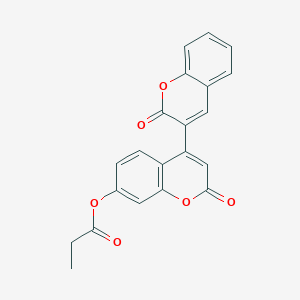

Molecular Structure Analysis

The molecular structure of rivaroxaban consists of a thiophene ring , a morpholine ring , and a carboxamide group . The chlorine atom at position 5 of the thiophene ring contributes to its pharmacological activity. The oxazolidinone moiety plays a crucial role in binding to the target enzyme, factor Xa .

Chemical Reactions Analysis

Rivaroxaban inhibits factor Xa , a key enzyme in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation. The neutral ligand in the S1 subsite of factor Xa allows for good oral bioavailability and high potency .

Physical And Chemical Properties Analysis

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3-oxomorpholin-4-yl)ethyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-3-9(13)11-4-5-12-6-7-15-8-10(12)14/h4-8H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOAWSXUWXLVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCCN1CCOCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)

![6-Methyl-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2691537.png)

![8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione](/img/structure/B2691546.png)

![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)

![1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea](/img/structure/B2691548.png)

![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)